molecular formula C10H8BrN5O B8525501 3-Amino-6-bromo-N-pyridin-3-ylpyrazine-2-carboxamide

3-Amino-6-bromo-N-pyridin-3-ylpyrazine-2-carboxamide

Cat. No.: B8525501
M. Wt: 294.11 g/mol
InChI Key: OFHNXDIKOPHZND-UHFFFAOYSA-N
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Description

3-Amino-6-bromo-N-pyridin-3-ylpyrazine-2-carboxamide is a useful research compound. Its molecular formula is C10H8BrN5O and its molecular weight is 294.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8BrN5O

Molecular Weight

294.11 g/mol

IUPAC Name

3-amino-6-bromo-N-pyridin-3-ylpyrazine-2-carboxamide

InChI

InChI=1S/C10H8BrN5O/c11-7-5-14-9(12)8(16-7)10(17)15-6-2-1-3-13-4-6/h1-5H,(H2,12,14)(H,15,17)

InChI Key

OFHNXDIKOPHZND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=NC(=CN=C2N)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of the product of step (iv) (100 g, 0.45 mol) in DMF (350 mL) was added TEA (129 mL, 0.91 mol) and 3-aminopyridine (42.3 g, 0.45 mol). HATU (174 g, 0.45 mol) was added to the solution portionwise. The suspension was filtered, washed with water and dried under a reduced pressure to afford the subtitle compound (v) as a yellow solid (105 g).
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
129 mL
Type
reactant
Reaction Step One
Quantity
42.3 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
174 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Amino-6-bromopyrazine-2-carboxylic acid (1.07 kg), 3-aminopyridine (460 g), triethylamine (680 ml) and DMF (6.4 L) were charged into a reactor. The mixture was cooled to −5 to 0° C. and stirred for 15 min. Under a nitrogen flow, HATU (1.8 kg) was slowly added in many portions while maintaining the temperature below 10° C. Upon addition, thick yellow precipitate formed. After addition, the mixture was stirred at 20-25° C. for 1 h. The reaction was analysed for completion (3-Amino-6-bromopyrazine-2-carboxylic acid=0%). Water (13 L) was added under vigorous stirring. The yellow suspension was stirred at 25° C. for 30 min. The suspension was filtered and the filter cake was recharged into reactor. Water (13 L) was charged. The yellow suspension was warmed to 50° C. and stirred at this temperature for 2 h. The suspension was filtered and the filter cake was washed with water. The wet product (3-Amino-6-bromo-N-(pyridin-3-yl)pyrazine-2-carboxamide) was dried in oven at 55° C. under a flow of nitrogen. (1.14 Kg).
Quantity
1.07 kg
Type
reactant
Reaction Step One
Quantity
460 g
Type
reactant
Reaction Step One
Quantity
680 mL
Type
reactant
Reaction Step One
Name
Quantity
6.4 L
Type
solvent
Reaction Step One
Name
Quantity
1.8 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
13 L
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To 3-aminopyridine (10 g, 106 mmol) at 70° C. were added methyl 3-amino-6-bromo-2-pyrazinecarboxylate (1.0 g, 4.3 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (645 μL, 4.3 mmol). The reaction solution was stirred for 4 h, diluted with water (75 mL) and extracted with methylene chloride. The combined organic layers were washed with a saturated ammonium chloride solution, dried (MgSO4), filtered and evaporated in vacuo. The crude product was purified on a silica gel column using methylene chloride/ethanol, (9:1), as the eluent to give 750 mg (59% yield) of the title compound as a yellow solid: 1H NMR (CDCl3, 400 MHz) δ 9.50 (br s, 1H), 8.82 (d, J=3 Hz, 1H), 8.43 (dd, J=5 and 1 Hz, 1H), 8.31 (s, 1H), 8.23 (ddd, J=8, 3 and 2 Hz, 1H), 7.34 (dd, J=8, 5 Hz, 1H); MS (TSP) m/z 294 (M++1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
645 μL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Yield
59%

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